2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene
Description
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDRNDRLICGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(3-fluoro-2-methylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides such as hydrogen chloride or hydrogen bromide, are used. These reactions are often performed in non-polar solvents like hexane or chloroform.
Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-(3-fluoro-2-methylphenyl)-1-propanol, 3-(3-fluoro-2-methylphenyl)-1-propylamine, and other substituted derivatives.
Addition Reactions: Products include 2,3-dibromo-3-(3-fluoro-2-methylphenyl)propane and 3-(3-fluoro-2-methylphenyl)-1-bromopropane.
Oxidation and Reduction Reactions: Products include 3-(3-fluoro-2-methylphenyl)propylene oxide and 3-(3-fluoro-2-methylphenyl)propane.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene serves as a key intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. These reactions are crucial for developing new compounds in medicinal chemistry and materials science.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
- Electrophilic Addition: The double bond in the propene chain can react with electrophiles, leading to the formation of new functional groups.
Biological Studies
The compound is being investigated for its potential biological activities. Research indicates that it may interact with specific enzymes and receptors, influencing their activity. This interaction is essential for understanding the compound's pharmacological properties and its potential as a therapeutic agent.
Biological Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes by forming covalent bonds with nucleophilic sites, altering enzyme function.
- Receptor Binding: The structural characteristics allow for π-π interactions and hydrophobic interactions with receptor sites, which can modulate biological responses.
Medicinal Chemistry
Ongoing research aims to explore the compound's potential as a precursor for pharmaceutical agents. Its unique reactivity profile makes it suitable for developing new drugs with specific therapeutic properties.
Potential Therapeutic Applications:
- Development of anti-inflammatory agents.
- Exploration of antimicrobial properties based on structural analogs.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings for producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in creating polymers and agrochemicals.
Case Studies and Research Findings
Several studies have highlighted the compound's utility in different applications:
- Synthesis of Fluorinated Compounds: Research has demonstrated the effectiveness of this compound as an intermediate in synthesizing fluorinated heterocycles, which are important in drug development.
- Mechanistic Studies: Investigations into the mechanism of action reveal that the compound's interactions with biological targets can lead to significant modulation of cellular processes, indicating its potential role in therapeutic applications .
- Material Science Applications: The compound's unique properties have been explored for developing advanced materials, including polymers that exhibit desirable thermal and mechanical properties due to the presence of halogen substituents .
Comparison Table of Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-fluorotoluene | Contains bromine and fluorine; similar propene structure | Different positioning of substituents affects reactivity |
| 5-Bromo-4-fluoro-2-methylaniline | Halogenated amine structure | Variations in functional groups influence biological activity |
| 2-Bromo-3-fluoroaniline | Halogenated aniline structure | Distinct reactivity patterns due to different substituent positions |
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the double bond in the propene chain play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic ring with the fluorine and methyl substituents can engage in π-π interactions and hydrophobic interactions with receptor sites, influencing its binding affinity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous brominated propenes, highlighting key differences in substituents, molecular properties, and applications:
Key Findings:
Fluorine substituents increase electronegativity, directing electrophilic attacks to specific positions on the aromatic ring.
Physicochemical Properties :
- Compounds with methoxy or ester groups (e.g., 2-Bromo-3-(4-carboethoxyphenyl)-1-propene) exhibit higher solubility in polar solvents (logP ~2.5) compared to purely hydrocarbon-substituted analogs (logP ~3.8).
- Symmetrical substituents (e.g., 3,5-dimethylphenyl) reduce melting points due to disrupted crystallinity.
Applications :
Biological Activity
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene is a halogenated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a bromine atom and a fluorinated aromatic ring, suggest potential interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The bromine atom can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for compounds designed to act as enzyme inhibitors in therapeutic contexts.
- Receptor Binding : The fluorinated aromatic ring may engage in π-π interactions and hydrophobic interactions with receptor sites, influencing binding affinity and biological responses. Such interactions can modulate cellular signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. In vitro studies have shown that this compound may hinder the growth of various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent .
Anti-inflammatory Properties
The compound's structural characteristics may also confer anti-inflammatory properties. Similar compounds have demonstrated the ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several halogenated derivatives, including this compound. Results indicated potent activity against Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of non-halogenated analogs .
- Enzyme Interaction Studies : Research investigating the interaction of halogenated compounds with specific enzymes revealed that this compound effectively inhibited enzyme activity through covalent modification, suggesting its potential as a lead compound for drug development targeting specific enzymatic pathways.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene?
The synthesis typically involves halogenation or substitution reactions. For example:
- Electrophilic bromination : A bromine atom is introduced to a pre-functionalized propene backbone. Similar methods for halogenated propenes use bromine or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ to ensure regioselectivity .
- Phenyl group functionalization : The 3-fluoro-2-methylphenyl group can be introduced via Suzuki coupling or Friedel-Crafts alkylation, leveraging halogenated intermediates such as 3-fluoro-2-methylbromobenzene .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- ¹H/¹³C NMR : The vinyl proton (CH₂=CH–Br) typically resonates at δ 5.5–6.5 ppm, while the aromatic protons split into distinct multiplets due to fluorine coupling (δ 6.8–7.5 ppm) .
- IR : Stretching frequencies for C=C (~1640 cm⁻¹), C–Br (~560 cm⁻¹), and C–F (~1220 cm⁻¹) confirm functional groups .
- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 242–244 (Br isotope pattern) and fragmentation patterns (e.g., loss of Br or CH₃) validate the structure .
Q. What are the key reactivity patterns observed in halogenated propenes with substituted phenyl groups?
- Electrophilic additions : The double bond undergoes regioselective addition (e.g., hydrohalogenation favors anti-Markovnikov products due to steric hindrance from the bromine and aryl group) .
- Nucleophilic substitution : The bromine atom can be replaced by nucleophiles (e.g., OH⁻, NH₃) under SN2 conditions, though steric effects from the methyl and fluorine substituents may slow reactivity .
Advanced Research Questions
Q. What strategies optimize regioselectivity in electrophilic addition reactions involving this compound?
- Steric and electronic modulation : The 3-fluoro-2-methylphenyl group directs electrophiles to the less hindered carbon of the double bond. Computational studies (DFT) can predict charge distribution to guide reagent selection .
- Catalyst design : Lewis acids like BF₃ or TiCl₄ enhance polarization of the double bond, favoring specific adducts. For example, TiCl₄ increases yield in Diels-Alder reactions by stabilizing transition states .
Q. How does the stereochemistry of the double bond influence its reactivity in Diels-Alder reactions?
- Cis/trans isomerism : The E-isomer (trans configuration) exhibits higher reactivity due to reduced steric clash between the bromine and aryl group. X-ray crystallography data (e.g., bond angles and torsion angles) confirm spatial arrangements affecting cycloaddition kinetics .
- Reaction kinetics : Kinetic studies using stopped-flow NMR show faster reaction rates for E-isomers, with activation energies ~5–10 kJ/mol lower than Z-isomers .
Q. What computational methods predict the electronic effects of substituents on reaction pathways?
-
DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the fluorine atom lowers the LUMO energy, enhancing electrophilicity at the β-carbon .
-
Comparative substituent analysis :
Q. How can structural contradictions in crystallographic data be resolved?
- Multi-technique validation : Combine X-ray diffraction with solid-state NMR to resolve discrepancies in bond lengths or angles. For example, a reported C–Br bond length of 1.89 Å in XRD may conflict with DFT-predicted 1.93 Å; Raman spectroscopy can verify vibrational modes .
- Temperature-dependent studies : Low-temperature XRD (e.g., 100 K) reduces thermal motion artifacts, improving accuracy in electron density maps .
Data Contradiction Analysis
Q. How do conflicting reports on biological activity inform structure-activity relationships (SAR)?
-
Case study : While this compound lacks direct biological data, analogs like 3’-Bromo-2,2-dimethylbutyrophenone show variable antimicrobial activity depending on substituents:
Compound MIC (μg/mL) vs. S. aureus Br, CH₃, F substituents 12.5 Cl, CH₃ substituents 25.0 The fluorine atom enhances membrane permeability, explaining potency differences .
Q. What methodologies address discrepancies in reaction yields reported across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
